4-Hydroxyestradiol

Beschreibung

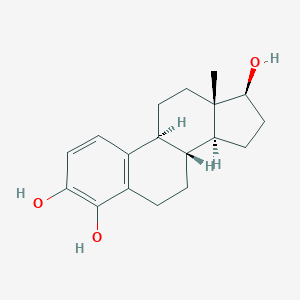

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZFCKXEVSGWGS-ZHIYBZGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022374 | |

| Record name | Estra-1,3,5(10)-triene-3,4,17beta-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5976-61-4 | |

| Record name | 4-Hydroxyestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-17-beta-estradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10)-triene-3,4,17beta-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5(10)-Estratriene-3,4,17β-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3ZO03450E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of 4-Hydroxyestradiol in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of 4-hydroxyestradiol (4-OHE2) in the context of breast cancer. 4-OHE2, a catechol metabolite of estradiol, is increasingly recognized for its potent carcinogenic properties, which contribute to the initiation and progression of breast cancer through pathways that can be both dependent and independent of the estrogen receptor (ER). This document provides a comprehensive overview of its metabolic activation, genotoxic effects, and impact on cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolic Activation and Genotoxicity of this compound

The carcinogenic activity of 4-OHE2 is intrinsically linked to its metabolic conversion into highly reactive intermediates. This process is central to its ability to induce genetic damage and promote tumorigenesis.

Metabolic Pathway

Estradiol (E2) is metabolized to catechol estrogens, primarily 2-hydroxyestradiol (2-OHE2) and this compound (4-OHE2), by cytochrome P450 enzymes, with CYP1B1 favoring the formation of 4-OHE2.[1][2][3] Unlike 2-OHE2, which is considered a less potent carcinogen, 4-OHE2 is readily oxidized to a semiquinone and then to the highly reactive estradiol-3,4-quinone (E2-3,4-Q).[1][2] This quinone is an electrophilic species that can readily react with cellular macromolecules, including DNA.[4][5]

A critical detoxification pathway for 4-OHE2 involves O-methylation by catechol-O-methyltransferase (COMT) to the less reactive 4-methoxyestradiol (4-MeOE2).[2][6] An imbalance in the metabolic activation and detoxification pathways, particularly reduced COMT activity, can lead to an accumulation of E2-3,4-Q, thereby increasing the risk of DNA damage.[7]

DNA Adduct Formation

The primary mechanism of 4-OHE2-induced genotoxicity is the formation of depurinating DNA adducts. The E2-3,4-Q metabolite reacts with purine bases of DNA, predominantly forming 4-OHE2-1-N7Gua and 4-OHE2-1-N3Ade adducts.[5][8][9] These adducts are unstable and are readily lost from the DNA backbone, creating apurinic sites.[5] Error-prone repair of these apurinic sites can lead to mutations, a critical step in the initiation of cancer.[2] The formation of these adducts has been observed in both in vitro and in vivo models.[8][9]

Cellular Signaling Pathways Modulated by this compound

Beyond its direct genotoxic effects, 4-OHE2 influences key cellular signaling pathways that are integral to cancer development, including those involved in oxidative stress response and inflammation.

Nrf2-Mediated Oxidative Stress Response

4-OHE2 is a potent inducer of reactive oxygen species (ROS) through the redox cycling of its semiquinone and quinone metabolites.[1][10] This increase in intracellular ROS activates the Nrf2 (NF-E2-related factor 2) signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Electrophilic quinones derived from 4-OHE2 can directly modify cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective enzymes, most notably heme oxygenase-1 (HO-1).[4] While this is a protective response, sustained activation of the Nrf2/HO-1 pathway has been shown to contribute to cell proliferation and transformation in mammary epithelial cells.[4]

NF-κB Signaling and Cellular Transformation

4-OHE2-induced ROS production also activates the NF-κB (nuclear factor-kappa B) signaling pathway.[11] ROS can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB subunits to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. This activation of NF-κB signaling by 4-OHE2 has been shown to be a key contributor to the anchorage-independent growth and neoplastic transformation of human mammary epithelial cells.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of 4-OHE2 in breast cancer models.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Assay | Concentration | Effect | Reference |

| MCF-10A | Anchorage-Independent Growth | 20 µM | Induction of colony formation | [11] |

| MCF-7 | Cell Viability (IC50) | Not explicitly for 4-OHE2, but for 4-OHT: ~3.2 µM (96h) | Inhibition of cell viability | [12] |

| MDA-MB-231 | Cell Viability (IC50) | Not explicitly for 4-OHE2 | Not available | |

| MCF-10A | Neoplastic Transformation | 0.007 nM and 70 nM | Mutagenic effects observed | [13] |

Table 2: this compound-Induced DNA Adduct Formation

| Cell Line/System | 4-OHE2 Concentration | Adducts Detected | Quantitative Levels | Reference |

| MCF-10F cells | 1 µM | 4-OHE1(E2)-1-N3Ade, 4-OHE1(E2)-1-N7Gua | Detected after multiple treatments | [14] |

| ACI Rat Mammary Gland (in vivo) | Injection | 4-OHE2-1-N3Ade, 4-OHE2-1-N7Gua | >99% of total adducts | [9] |

| In vitro DNA reaction | N/A | 4-OHE2-1-N3Ade, 4-OHE2-1-N7Gua | >99% of total adducts | [9] |

Table 3: Gene and Protein Expression Changes Induced by this compound

| Cell Line | Target | 4-OHE2 Concentration | Fold Change/Effect | Reference |

| MCF-10A | HO-1 protein | 20 µM | Significant increase | [15] |

| MCF-10A | Nrf2 (nuclear) | 20 µM | Increased translocation | [15] |

| MCF-10A | PCNA expression | 20 µM | Increased expression | [10] |

| MCF-10A | CYP1B1 expression | Long-term exposure | Significantly elevated | [13] |

Detailed Experimental Protocols

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.

Materials:

-

Base agar solution (e.g., 1.2% or 1% agar in sterile water)

-

Top agar solution (e.g., 0.7% or 0.6% agar in sterile water)

-

2x complete cell culture medium (e.g., DMEM/F12 with supplements)

-

MCF-10A cells

-

This compound (4-OHE2)

-

6-well plates

-

Sterile tubes and pipettes

Procedure:

-

Prepare Base Agar Layer:

-

Melt the base agar solution and cool to approximately 40°C.

-

Mix equal volumes of the 2x complete medium (warmed to 37°C) and the melted base agar to create a final concentration of 0.6% or 0.5% agar in 1x medium.

-

Dispense 2 mL of the base agar mixture into each well of a 6-well plate.

-

Allow the base agar to solidify at room temperature for at least 30 minutes.[11][16][17][18][19]

-

-

Prepare Cell Suspension in Top Agar:

-

Trypsinize and count MCF-10A cells to obtain a single-cell suspension.

-

Melt the top agar solution and cool to approximately 37-40°C.

-

Prepare a cell suspension in 1x complete medium at the desired concentration (e.g., 1 x 10^5 cells/mL).[10]

-

Mix the cell suspension with an equal volume of the melted top agar to achieve a final agar concentration of 0.35% or 0.3%.

-

-

Plating and Incubation:

-

Carefully layer 1.5 mL of the cell/top agar suspension onto the solidified base agar in each well.

-

Allow the top layer to solidify at room temperature.

-

Add 1-2 mL of complete medium containing the desired concentration of 4-OHE2 (e.g., 20 µM) or vehicle control on top of the agar to prevent drying.[10]

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, feeding the cells with fresh medium containing 4-OHE2 twice a week.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies with a solution of crystal violet (e.g., 0.005%) for at least 1 hour.

-

Wash the plates to remove excess stain.

-

Count the number of colonies in each well using a microscope.

-

Western Blot Analysis of Nrf2 and HO-1

This protocol details the detection of Nrf2 and HO-1 protein expression levels in cells treated with 4-OHE2.

Materials:

-

MCF-10A cells

-

This compound (4-OHE2)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-Nrf2, rabbit anti-HO-1, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed MCF-10A cells and allow them to attach.

-

Treat the cells with the desired concentrations of 4-OHE2 (e.g., 0.2, 2, 5, 10, 20 µM) for the specified time (e.g., 6 hours for HO-1).[15]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples by mixing equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2 (e.g., 1:1000 dilution) and HO-1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody like β-actin (e.g., 1:5000 dilution) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

MCF-10A cells

-

This compound (4-OHE2)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium

-

Black 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed MCF-10A cells in a black 96-well plate and allow them to adhere overnight.

-

-

DCFH-DA Staining:

-

Cell Treatment and Measurement:

-

Remove the DCFH-DA solution and wash the cells once with serum-free medium or PBS.

-

Add medium containing various concentrations of 4-OHE2 or vehicle control to the wells.

-

Measure the fluorescence immediately or after a desired incubation period using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[20][21]

-

Analysis of 4-OHE2-DNA Adducts by HPLC with Electrochemical Detection

This method allows for the sensitive detection and quantification of depurinating DNA adducts.

Materials:

-

MCF-10F cells

-

This compound (4-OHE2)

-

DNA extraction kit

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer)

-

Standards for 4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua

Procedure:

-

Cell Treatment and DNA Extraction:

-

Treat MCF-10F cells with 4-OHE2 (e.g., 1 µM) for a specified duration.[14]

-

Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction.

-

-

DNA Hydrolysis:

-

Enzymatically hydrolyze the DNA to release the adducted nucleosides or bases.

-

-

HPLC Analysis:

-

Inject the hydrolyzed DNA sample onto the HPLC system.

-

Separate the components using a C18 column with a suitable mobile phase gradient.

-

Detect the electrochemically active DNA adducts using the electrochemical detector set at an appropriate potential.

-

Identify and quantify the adducts by comparing their retention times and peak areas to those of the authentic standards.[22]

-

Conclusion

This compound is a potent carcinogenic metabolite of estradiol that plays a significant role in breast cancer development through a multifaceted mechanism of action. Its conversion to a reactive quinone leads to the formation of depurinating DNA adducts, a primary source of genetic mutations. Furthermore, the generation of reactive oxygen species during its metabolism activates pro-tumorigenic signaling pathways, including Nrf2/HO-1 and NF-κB, which promote cell proliferation and transformation. Understanding these core mechanisms is crucial for the development of novel preventative and therapeutic strategies targeting estrogen-induced breast cancer. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of hormonal carcinogenesis.

References

- 1. mcf7.com [mcf7.com]

- 2. reprocell.com [reprocell.com]

- 3. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]

- 4. encodeproject.org [encodeproject.org]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 7. Development of a Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry Method for Analysis of Stable 4-Hydroxyequilenin-DNA Adducts in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Culture Academy [procellsystem.com]

- 10. Modulatory effects of alpha- and gamma-tocopherols on this compound induced oxidative stresses in MCF-10A breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Detection of DNA adducts by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-term exposure of this compound induces the cancer cell characteristics via upregulating CYP1B1 in MCF-10A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation of depurinating N3Adenine and N7Guanine adducts by MCF-10F cells cultured in the presence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces mammary epithelial cell transformation through Nrf2-mediated heme oxygenase-1 overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 17. artscimedia.case.edu [artscimedia.case.edu]

- 18. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lab.moffitt.org [lab.moffitt.org]

- 20. abcam.cn [abcam.cn]

- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxyestradiol and DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catechol estrogen metabolite, 4-hydroxyestradiol (4-OHE2), is a significant endogenous factor implicated in the initiation of hormone-related cancers, particularly breast cancer. Its carcinogenicity is primarily attributed to its metabolic activation to a reactive quinone intermediate, estradiol-3,4-quinone (E2-3,4-Q), which readily forms covalent adducts with DNA. These adducts, predominantly depurinating in nature, lead to the formation of apurinic (AP) sites in the DNA, which if not properly repaired, can result in mutations and genomic instability, key events in carcinogenesis. This technical guide provides an in-depth overview of the mechanisms of 4-OHE2-induced DNA adduct formation, quantitative data on adduct levels in biological samples, detailed experimental protocols for their detection, and the cellular signaling pathways activated in response to this form of DNA damage.

Introduction

Estrogens, while essential for normal physiological processes, have been classified as carcinogenic to humans by the World Health Organization.[1] A significant body of evidence points towards the genotoxic effects of specific estrogen metabolites as a key mechanism in estrogen-induced carcinogenesis.[2] Among these metabolites, this compound (4-OHE2) has emerged as a critical player due to its propensity to form DNA adducts and induce neoplastic transformation.[3][4] This guide delves into the core aspects of 4-OHE2-mediated DNA damage, providing a comprehensive resource for professionals in cancer research and drug development.

The Metabolic Pathway of this compound and DNA Adduct Formation

The formation of 4-OHE2 and its subsequent reaction with DNA is a multi-step process involving several key enzymes.

Formation of this compound

Estradiol (E2) is hydroxylated at the 4-position to form 4-OHE2, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1B1 .[1] CYP1B1 is highly expressed in estrogen target tissues such as the breast, uterus, and ovaries.

Oxidation to Estradiol-3,4-quinone

4-OHE2 is a catechol estrogen that can be further oxidized to a highly reactive electrophilic intermediate, estradiol-3,4-quinone (E2-3,4-Q) .[5] This oxidation can occur via enzymatic pathways or through redox cycling, which also generates reactive oxygen species (ROS), contributing to a state of oxidative stress.

Reaction with DNA to Form Adducts

E2-3,4-Q readily reacts with the purine bases of DNA, primarily at the N3 position of adenine and the N7 position of guanine, through a Michael addition reaction.[5][6] This results in the formation of two main types of depurinating adducts:

-

4-OHE2-1-N3Ade (this compound-1-N3-adenine)

-

4-OHE2-1-N7Gua (this compound-1-N7-guanine)

These adducts are termed "depurinating" because they destabilize the N-glycosidic bond that links the purine base to the deoxyribose sugar in the DNA backbone. This leads to the spontaneous release of the adducted base, leaving behind an apurinic (AP) site .[6] While stable adducts are also formed, they constitute a very small fraction of the total adducts.[7]

digraph "Metabolic Pathway of 4-OHE2 and DNA Adduct Formation" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

Estradiol [label="Estradiol (E2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"4-OHE2" [label="this compound (4-OHE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"E2-3,4-Q" [label="Estradiol-3,4-quinone (E2-3,4-Q)", fillcolor="#FBBC05", fontcolor="#202124"];

DNA [label="DNA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];

Adducts [label="Depurinating DNA Adducts\n(4-OHE2-N3Ade, 4-OHE2-N7Gua)", fillcolor="#34A853", fontcolor="#FFFFFF"];

AP_Site [label="Apurinic Site", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Estradiol -> "4-OHE2" [label="CYP1B1", fontcolor="#202124"];

"4-OHE2" -> "E2-3,4-Q" [label="Oxidation", fontcolor="#202124"];

"E2-3,4-Q" -> Adducts [label="Reaction with\n purine bases", fontcolor="#202124"];

DNA -> Adducts;

Adducts -> AP_Site [label="Depurination", fontcolor="#202124"];

}

Workflow for ³²P-postlabeling of DNA adducts.

LC-MS/MS for Quantification of 4-OHE2-DNA Adducts

LC-MS/MS offers high specificity and sensitivity for the quantification of known DNA adducts.[8][9][10][11][12][13][14]

-

Sample Preparation and DNA Isolation:

-

Isolate DNA from the biological matrix of interest.

-

For urine samples, solid-phase extraction (SPE) may be required to concentrate the adducts.

-

Enzymatic Hydrolysis:

-

Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Internal Standard Spiking:

-

Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled 4-OHE2-N7Gua) to the sample for accurate quantification.

-

LC Separation:

-

Separate the nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS/MS Detection:

-

Detect and quantify the adducts using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for the adduct and the internal standard are monitored.

```dot

digraph "LC_MS_MS_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

Sample_Prep [label="Sample Preparation\n(e.g., SPE for urine)", fillcolor="#F1F3F4", fontcolor="#202124"];

DNA_Isolation [label="DNA Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Hydrolysis [label="Enzymatic Hydrolysis to Nucleosides", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Internal_Standard [label="Spiking with Isotope-Labeled\nInternal Standard", fillcolor="#FBBC05", fontcolor="#202124"];

LC_Separation [label="LC Separation (HPLC/UHPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

MS_Detection [label="MS/MS Detection (MRM)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Sample_Prep -> DNA_Isolation;

DNA_Isolation -> Hydrolysis;

Hydrolysis -> Internal_Standard;

Internal_Standard -> LC_Separation;

LC_Separation -> MS_Detection;

}

DNA damage response to 4-OHE2-induced lesions.

Conclusion and Future Directions

The formation of depurinating DNA adducts by this compound is a critical mechanism in estrogen-induced carcinogenesis. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate this pathway. Future research should focus on:

-

Developing more sensitive and high-throughput methods for detecting 4-OHE2-DNA adducts as biomarkers for cancer risk assessment.

-

Identifying and validating novel therapeutic targets within the estrogen metabolism and DNA damage response pathways.

-

Investigating the interplay between genetic polymorphisms in key enzymes (e.g., CYP1B1, COMT) and susceptibility to 4-OHE2-induced DNA damage.

A deeper understanding of the molecular mechanisms underlying 4-OHE2-induced genotoxicity will be instrumental in the development of effective strategies for the prevention and treatment of hormone-related cancers.

References

- 1. Long-term exposure of this compound induces the cancer cell characteristics via upregulating CYP1B1 in MCF-10A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genome-wide mapping and quantification of DNA damage induced by catechol estrogens using Click-Probe-Seq and LC-MS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of DNA Depurination by Carcinogens in Relation to Cancer Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Development of a Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry Method for Analysis of Stable 4-Hydroxyequilenin-DNA Adducts in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of this compound-N7-Guanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formation of two novel estrogen guanine adducts and HPLC/MS detection of this compound-N7-guanine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. rsc.org [rsc.org]

The Role of Cytochrome P450 Enzymes in 4-Hydroxyestradiol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of endogenous estrogens, particularly 17β-estradiol (E2), is a critical factor in hormone-dependent carcinogenesis. While estrogens are essential for normal physiological processes, their metabolic pathways can lead to the formation of reactive intermediates with genotoxic potential. The hydroxylation of estradiol, catalyzed by cytochrome P450 (CYP) enzymes, is a primary metabolic route, leading to the formation of various hydroxylated metabolites.[1][2][3] This guide focuses on the synthesis of 4-hydroxyestradiol (4-OHE2), a catechol estrogen metabolite strongly implicated as an ultimate carcinogen in the development of cancers, most notably breast cancer.[4][5]

Unlike the 2-hydroxylation pathway, which is generally considered benign, the 4-hydroxylation of estradiol is a critical activation step towards carcinogenesis.[6][7] The resulting 4-OHE2 can be oxidized to form reactive estradiol-3,4-semiquinone and estradiol-3,4-quinone, which can form DNA adducts, leading to mutations that may initiate cancer.[1][4][8][9] Understanding the specific CYP enzymes responsible for 4-OHE2 synthesis, their regulation, and the methods to study these processes is paramount for developing targeted therapies and preventative strategies in oncology. This document provides an in-depth technical overview of the core biochemical and experimental aspects of 4-OHE2 synthesis.

Core Subject: Cytochrome P450 Enzymes and 4-OHE2 Synthesis

The formation of 4-OHE2 from estradiol is catalyzed by a specific subset of cytochrome P450 enzymes. While multiple CYP isoforms can metabolize estrogens, the regioselectivity of the hydroxylation (i.e., at the C2 versus the C4 position of the steroid's A-ring) is enzyme-dependent.

Key Enzymes in Estradiol Hydroxylation

-

CYP1B1: This enzyme is the principal catalyst for the 4-hydroxylation of estradiol.[1][2][8] It exhibits a strong preference for the 4-position over the 2-position.[6][8] A key feature of CYP1B1 is its high level of expression in extrahepatic, estrogen-target tissues such as the breast, ovary, and uterus, whereas it is virtually absent in the liver.[1][2][10] This localized expression is significant, as it leads to the in-situ formation of carcinogenic 4-OHE2 in tissues susceptible to hormone-related cancers.[2] In fact, CYP1B1 is often overexpressed in tumor cells.[1][11]

-

CYP1A1: Primarily an extrahepatic enzyme, CYP1A1 is involved in estradiol metabolism, but it predominantly catalyzes 2-hydroxylation.[2][8] While it can produce 4-OHE2, its efficiency for this reaction is significantly lower than for 2-OHE2 formation.[10][12]

-

CYP1A2: This is a major hepatic CYP enzyme.[12] Like CYP1A1, it primarily mediates the 2-hydroxylation of estradiol.[8][13] It does possess some capacity for 4-hydroxylation, but this accounts for a minor fraction of its total catalytic activity on estradiol (around 9-13% of the 2-hydroxylation rate).[7][10]

-

Other CYP Enzymes: Other isoforms, such as CYP3A4 and CYP3A5, also contribute to estradiol metabolism.[7][14] CYP3A4 has a strong activity for 2-hydroxylation, followed by 4-hydroxylation.[7][9] CYP3A5 shows a notably high ratio of 4- to 2-hydroxylation activity.[7]

The distinct substrate specificities of these enzymes, particularly the high preference of CYP1B1 for 4-hydroxylation, are critical determinants of the metabolic fate of estradiol in different tissues.[6][8]

Data Presentation: Enzyme Kinetics

The catalytic efficiency and substrate preference of the primary CYP enzymes involved in catechol estrogen formation have been characterized. The following tables summarize the key quantitative data from studies using heterologously expressed human CYP enzymes.

Table 1: Kinetic Parameters for Estradiol (E2) Hydroxylation by Human CYP1B1

| Metabolite | K_m_ (μM) | Turnover (nmol product/min/nmol P450) |

| This compound (4-OHE2) | 0.71 | 1.39 |

| 2-Hydroxyestradiol (2-OHE2) | 0.78 | 0.27 |

| Source: Data from microsomes of Saccharomyces cerevisiae expressing human P450 1B1.[15][16] |

Table 2: Catalytic Activities of Human CYP1A1 and CYP1A2 for Estradiol (E2) Hydroxylation

| Enzyme | Metabolite | K_m_ (μM) | V_max_ (nmol/min/nmol P450) |

| CYP1A1 | 2-Hydroxyestradiol (2-OHE2) | 2.9 | 14.7 |

| This compound (4-OHE2) | 2.7 | 0.4 | |

| CYP1A2 | 2-Hydroxyestradiol (2-OHE2) | - | Lower V_max_ than CYP1A1 |

| This compound (4-OHE2) | - | Lower V_max_ than CYP1A1 | |

| Source: Data compiled from various studies on expressed human CYP enzymes.[12][17] Note: Specific V_max_ values for CYP1A2 are lower than CYP1A1, emphasizing its primary role in 2-hydroxylation.[17] |

Table 3: Ratio of 2-OHE2 to 4-OHE2 Production by Different CYP Enzymes

| Enzyme | 2-OHE2 : 4-OHE2 Ratio | Primary Hydroxylation Position |

| CYP1A1 | >10 : 1 | 2-Position |

| CYP1A2 | >10 : 1 | 2-Position |

| CYP1B1 | 1 : 3 | 4-Position |

| Source: Data reported by Lee et al., consistent with multiple studies.[8] |

Signaling Pathways and Metabolic Fate

The synthesis of 4-OHE2 is the initial step in a cascade that can lead to genotoxicity. The subsequent metabolic fate of 4-OHE2 is a crucial determinant of its carcinogenic potential.

Metabolic Pathway of Estradiol to DNA Adducts

-

Hydroxylation: Estradiol is hydroxylated by CYP1B1 at the C4 position to form 4-OHE2.

-

Oxidation (Bioactivation): 4-OHE2 undergoes redox cycling, being oxidized by peroxidases or CYPs to an unstable estradiol-3,4-semiquinone (E2-3,4-SQ). This process can generate reactive oxygen species (ROS).[1][8]

-

Quinone Formation: The semiquinone is further oxidized to a highly reactive estradiol-3,4-quinone (E2-3,4-Q).[1][8]

-

DNA Adduct Formation: The electrophilic quinone (E2-3,4-Q) can react with DNA, primarily with adenine and guanine bases, to form unstable depurinating adducts. These adducts can lead to apurinic sites in the DNA, which, if not repaired, can result in cancer-initiating mutations.[4][9][18]

-

Detoxification: In a competing pathway, 4-OHE2 can be methylated by Catechol-O-methyltransferase (COMT) to form the much less reactive and non-carcinogenic 4-methoxyestradiol (4-MeOE2), which is then excreted.[19] An imbalance between CYP1B1-mediated activation and COMT-mediated detoxification can increase cancer risk.[1]

Regulation of CYP1B1 Expression

The expression of CYP1B1 is tightly regulated by various signaling pathways, which can be activated by xenobiotics, inflammatory signals, and endogenous hormones.

-

Aryl Hydrocarbon Receptor (AhR): Similar to CYP1A1, CYP1B1 expression can be induced by ligands of the AhR, such as dioxins and polycyclic aromatic hydrocarbons.[20][21]

-

Inflammatory Cytokines: Tumor necrosis factor-α (TNF-α) can upregulate CYP1B1 expression through the p38 MAP kinase and MSK1 signaling cascade. This links inflammation to the increased production of carcinogenic estrogen metabolites.[22]

-

Estrogen Receptor (ER): Estradiol itself, acting through the estrogen receptor α (ERα), can induce the expression of CYP1B1.[1][2][3] This creates a positive feedback loop where the substrate (estradiol) promotes the synthesis of the enzyme that converts it into a carcinogen.

Experimental Protocols

The study of 4-OHE2 synthesis requires specialized methodologies for enzyme characterization and metabolite quantification.

Protocol 1: Enzyme Kinetic Analysis using Recombinant CYPs

This protocol determines the kinetic parameters (K_m_ and V_max_) of a specific CYP isoform for estradiol hydroxylation.

-

Enzyme Source: Obtain microsomes from insect cells (Spodoptera frugiperda) or yeast (Saccharomyces cerevisiae) engineered to express a single human CYP isoform (e.g., CYP1B1, CYP1A1) and NADPH-cytochrome P450 reductase.[15][16]

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing:

-

Recombinant CYP microsomes (e.g., 5-10 pmol of P450).

-

A range of 17β-estradiol concentrations (e.g., 0.1 to 10 μM) to determine substrate dependence.[15]

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself.

-

-

Incubation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the reaction by adding the NADPH-generating system. Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or by acidification.

-

Sample Preparation: Centrifuge to pellet the protein. The supernatant, containing the metabolites, is collected for analysis. An internal standard may be added for accurate quantification.

-

Analysis: Quantify the formation of 2-OHE2 and 4-OHE2 using HPLC with electrochemical detection or, for higher sensitivity and specificity, LC-MS/MS.[13][23][24]

-

Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate K_m_ and V_max_.

Protocol 2: Quantification of 4-OHE2 in Biological Samples by LC-MS/MS

This protocol is for the sensitive detection of catechol estrogens in complex matrices like plasma or cell culture media.

-

Sample Collection: Collect biological samples (e.g., plasma, urine, or cell lysates) and store them immediately at -80°C, as catechol estrogens are labile.[25]

-

Internal Standard: Add a stable isotope-labeled internal standard (e.g., ¹³C₆-4-OHE2) to the sample to account for extraction losses and matrix effects.

-

Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the estrogens from the bulk matrix.[24][25]

-

Derivatization (Optional but Recommended): Catechol estrogens have poor ionization efficiency. Derivatization can significantly enhance sensitivity. A common method involves reaction with reagents like methyl piperazine to create a more readily ionizable derivative.[25]

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column to separate 4-OHE2 from its isomers (e.g., 2-OHE2) and other metabolites.[25] An extended column length and controlled temperature can improve resolution.[25]

-

Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive mode. Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for both the analyte (4-OHE2) and the internal standard.

-

-

Quantification: Generate a calibration curve using known concentrations of 4-OHE2 standards. Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Visualization

Conclusion and Implications for Drug Development

The synthesis of this compound, predominantly catalyzed by CYP1B1 in estrogen-target tissues, represents a critical pathway in hormonal carcinogenesis. The high catalytic efficiency of CYP1B1 for this reaction, coupled with its overexpression in tumors and its induction by inflammation and estradiol itself, underscores its significance as a high-value target for cancer prevention and therapy.

For drug development professionals, this knowledge offers several strategic avenues:

-

CYP1B1 Inhibition: Developing selective inhibitors of CYP1B1 could reduce the localized production of carcinogenic 4-OHE2 in tissues like the breast, offering a targeted chemopreventive strategy.

-

Modulation of Regulatory Pathways: Targeting the signaling pathways that upregulate CYP1B1, such as the AhR or p38 MAP kinase pathways, could be another approach to decrease 4-OHE2 synthesis.

-

Biomarker Development: The levels of 4-OHE2 or its corresponding DNA adducts could serve as valuable biomarkers for assessing breast cancer risk or for monitoring the efficacy of therapeutic interventions.[4]

A thorough understanding of the enzymatic basis of 4-OHE2 formation is essential for advancing research in oncology and for the rational design of next-generation therapies aimed at mitigating the risks of estrogen-driven cancers.

References

- 1. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 2. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450-mediated Metabolism of Estrogens and Its Regulation in Human | Semantic Scholar [semanticscholar.org]

- 4. Catechol Estrogen this compound is an Ultimate Carcinogen in Breast Cancer [bslonline.org]

- 5. droracle.ai [droracle.ai]

- 6. Specificity determinants of CYP1B1 estradiol hydroxylation [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cytochrome P450 isoforms catalyze formation of catechol estrogen quinones that react with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Regulation, function, and tissue-specific expression of cytochrome P450 CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. 17 beta-estradiol hydroxylation catalyzed by human cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "17β-Estradiol hydroxylation catalyzed by human cytochrome P450 1B1" by Carrie L. Hayes, David C. Spink et al. [digitalcommons.memphis.edu]

- 17. New insights of CYP1A in endogenous metabolism: a focus on single nucleotide polymorphisms and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. This compound | Rupa Health [rupahealth.com]

- 20. Regulation, function, and tissue-specific expression of cytochrome P450 CYP1B1 - ProQuest [proquest.com]

- 21. salvestrol-cancer.com [salvestrol-cancer.com]

- 22. academic.oup.com [academic.oup.com]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. researchgate.net [researchgate.net]

- 25. Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Genotoxicity of 4-Hydroxyestradiol Metabolites

This guide provides a comprehensive overview of the genotoxic properties of metabolites derived from this compound (4-OHE₂), a key catechol estrogen. It details the mechanisms of DNA damage, presents quantitative data from relevant studies, outlines experimental protocols for genotoxicity assessment, and visualizes the critical pathways and workflows involved.

Introduction: The Genotoxic Potential of this compound

Estrogens are well-established as critical factors in the development of hormone-sensitive cancers, such as breast cancer.[1][2] While their role in stimulating cell proliferation via estrogen receptor (ER) signaling is widely known, a significant body of evidence points to an ER-independent mechanism of carcinogenesis driven by the genotoxicity of estrogen metabolites.[1][3] Among these, this compound (4-OHE₂), a metabolite of 17β-estradiol (E₂), is of particular concern.[1][4] 4-OHE₂ is oxidized to highly reactive quinones that can directly damage DNA, leading to mutations that may initiate cancer.[4][5][6] The primary mechanisms of this genotoxicity are the formation of unstable DNA adducts and the generation of reactive oxygen species (ROS).[1][7]

Metabolic Activation of this compound

The journey from the parent estrogen to a genotoxic agent involves specific metabolic steps. Estradiol (E₂) is first hydroxylated to form catechol estrogens, including 4-OHE₂. This reaction is primarily catalyzed by cytochrome P450 1B1 (CYP1B1), an enzyme often found in extrahepatic tissues like the mammary glands.[1] 4-OHE₂ is then further oxidized to an electrophilic semiquinone and subsequently to estradiol-3,4-quinone (E₂-3,4-Q), which is considered the ultimate carcinogenic metabolite.[1][4][8] This reactive quinone is the primary agent responsible for direct DNA damage.[1][4]

Core Mechanisms of Genotoxicity

The genotoxicity of 4-OHE₂ metabolites manifests through two principal pathways: direct covalent binding to DNA to form adducts and the generation of ROS, which cause oxidative DNA damage.

DNA Adduct Formation

The electrophilic estradiol-3,4-quinone (E₂-3,4-Q) readily reacts with the purine bases of DNA.[5][9] This reaction overwhelmingly results in the formation of unstable, depurinating adducts, which account for over 99% of the total adducts formed.[10][11]

-

Major Depurinating Adducts : The primary adducts are 4-OHE₂-1-N7-guanine (4-OHE₂-N7Gua) and 4-OHE₂-1-N3-adenine (4-OHE₂-N3Ade).[1][9][10][11]

-

Formation of Apurinic Sites : These adducts are chemically unstable and are rapidly lost from the DNA backbone by the cleavage of the glycosidic bond, leaving behind an apurinic (AP) site.[6][12]

-

Mutagenesis : Apurinic sites are highly mutagenic lesions. If the cell's error-prone DNA repair mechanisms fill the gap, incorrect bases can be inserted, leading to permanent mutations that can initiate carcinogenesis.[9][10]

In addition to the major depurinating adducts, trace amounts of stable adducts are also formed, which remain in the DNA unless removed by repair mechanisms.[10][11]

Reactive Oxygen Species (ROS) Generation

The catechol structure of 4-OHE₂ predisposes it to redox cycling.[7] This process involves the continuous enzymatic or metal-ion-catalyzed oxidation of 4-OHE₂ to its semiquinone and quinone forms, followed by their reduction back to the catechol.[5][8] This futile cycle consumes oxygen and generates a significant amount of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH).[1][5] These ROS can induce oxidative stress and damage cellular macromolecules, including DNA.[13]

ROS-induced DNA damage includes:

-

Oxidized Bases : Formation of lesions like 8-oxo-7,8-dihydroguanine (8-oxo-dG).[13]

-

DNA Strand Breaks : Induction of single-strand breaks in the DNA backbone.[13]

Quantitative Data on 4-OHE₂ Genotoxicity

Quantitative analysis is crucial for comparing the genotoxic potential of different metabolites and understanding the conditions under which DNA damage occurs. The following tables summarize key findings from in vitro and cellular studies.

Table 1: Formation of Depurinating DNA Adducts In Vitro

This table presents data on the formation of the two primary depurinating adducts when DNA is reacted with 4-OHE₂ in the presence of various activating enzyme systems or with the direct-acting E₂-3,4-quinone. The data highlights that these two adducts constitute the overwhelming majority of DNA modifications.

| Activating System / Reactant | 4-OHE₂-1-N7Gua (pmol/mg DNA) | 4-OHE₂-1-N3Ade (pmol/mg DNA) | Stable Adducts | % of Total Adducts (Depurinating) |

| E₂-3,4-Q | Data not specified | Data not specified | <0.1 µmol/mol DNA-P | >99.9%[10] |

| Horseradish Peroxidase | 1.8 | 1.9 | Not specified | >99.9%[10] |

| Lactoperoxidase | 2.5 | 1.2 | Not specified | >99.9%[10] |

| Tyrosinase | 1.1 | 1.1 | Not specified | >99.9%[10] |

| Rat Liver Microsomes | 0.8 | 0.8 | Not specified | >99.9%[10] |

Data adapted from in vitro reaction studies.[10]

Table 2: Comet Assay Data on 4-OHE₂-Induced DNA Damage

The comet assay quantifies DNA strand breaks. Studies on peripheral blood lymphocytes (PBLs) from endometrial cancer (EC) patients and healthy controls show differences in susceptibility to 4-OHE₂-induced damage and repair capacity.

| Subject Group | Treatment | DNA Damage (% Tail DNA) | DNA Repair Efficiency (%) |

| Healthy Women | 4-OHE₂ | 22.3 ± 2.3 | 48.8 ± 4.5 |

| EC Patients (All) | 4-OHE₂ | 32.0 ± 2.2 | 34.0 ± 4.5 |

| EC Patients (< ½ myometrium invasion) | 4-OHE₂ | Not specified | 43.7 ± 6.7 |

| EC Patients (> ½ myometrium invasion) | 4-OHE₂ | Not specified | 20.9 ± 7.8 |

Data from a study on peripheral blood lymphocytes.[14]

Experimental Protocols for Genotoxicity Assessment

Several key methodologies are employed to detect and quantify the DNA damage induced by 4-OHE₂ metabolites.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks at the single-cell level.[15]

Principle: Individual cells are embedded in an agarose matrix on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged, fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[15]

Detailed Methodology:

-

Cell Preparation: A suspension of single cells is prepared from the test system (e.g., cultured cells, lymphocytes).

-

Embedding: Cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.

-

Lysis: The slide is immersed in a high-salt lysis solution (containing detergents like Triton X-100) to dissolve cellular and nuclear membranes, leaving the DNA as a nucleoid.

-

Alkaline Unwinding: The slide is placed in a high-pH alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

-

Electrophoresis: The slide is subjected to an electric field in the alkaline buffer. Negatively charged DNA fragments migrate towards the anode.

-

Neutralization and Staining: The slide is neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualization and Analysis: Comets are visualized using fluorescence microscopy and quantified with image analysis software to measure parameters like % Tail DNA and Olive Tail Moment.[14][16]

³²P-Postlabelling Assay

This is an ultra-sensitive method for detecting a wide range of DNA adducts, even at very low frequencies (1 adduct in 10¹⁰ nucleotides).[17][18]

Principle: DNA is enzymatically digested to normal and adducted nucleotides. The adducted nucleotides are then radioactively labeled with ³²P and separated by chromatography.

Detailed Methodology:

-

DNA Isolation and Digestion: High-purity DNA is isolated and digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but common): Normal, unmodified nucleotides are removed to increase the sensitivity of the assay, often using nuclease P1 digestion (which dephosphorylates normal but not adducted nucleotides) or butanol extraction.

-

³²P-Labeling: The remaining adducted nucleotides are labeled at the 5'-position by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).[19]

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by measuring their radioactivity (e.g., via scintillation counting or phosphorimaging).[17][20]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive analytical technique used for the structural confirmation and absolute quantification of known DNA adducts.[21]

Principle: DNA is hydrolyzed to its constituent nucleosides. The mixture is then separated by HPLC, and the specific adducts are identified and quantified by a mass spectrometer based on their unique mass-to-charge ratio and fragmentation patterns.

Detailed Methodology:

-

DNA Hydrolysis: DNA is enzymatically hydrolyzed to individual nucleosides.

-

Chromatographic Separation: The nucleoside mixture is injected into an HPLC system, typically a nano-LC for high sensitivity, where the adducts are separated from the much more abundant normal nucleosides.[21]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Ionization: Molecules are ionized, often using electrospray ionization (ESI).

-

MS1 Scan: The first mass analyzer selects ions corresponding to the expected mass of the protonated adduct (e.g., m/z 438 for 4-OHE₂-N7Gua).[22]

-

Fragmentation: The selected parent ions are fragmented in a collision cell.

-

MS2 Scan: The second mass analyzer separates the resulting fragment ions, creating a unique fragmentation spectrum that serves as a structural fingerprint for the adduct.[10]

-

-

Quantification: The adduct is quantified by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard, which is added to the sample before processing.[22]

Conclusion

The metabolites of this compound, particularly estradiol-3,4-quinone, are potent endogenous genotoxins. Their carcinogenicity is driven by a dual mechanism involving the formation of mutagenic depurinating DNA adducts and the generation of ROS that cause oxidative DNA damage.[1] Understanding these pathways and utilizing sensitive analytical techniques such as the comet assay, ³²P-postlabelling, and LC-MS/MS are critical for assessing the risk associated with estrogen metabolism, identifying potential biomarkers of exposure and susceptibility, and developing strategies for cancer prevention and therapy.[4]

References

- 1. bslonline.org [bslonline.org]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pnas.org [pnas.org]

- 7. This compound | Rupa Health [rupahealth.com]

- 8. Genotoxic effects of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Metabolism and DNA binding studies of this compound and estradiol-3,4-quinone in vitro and in female ACI rat mammary gland in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Potential Mechanisms of Estrogen Quinone Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sensitivity to this compound and DNA repair efficiency in peripheral blood lymphocytes of endometrial cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 19. Detection of DNA Adducts by 32P-Postlabeling Analysis | Springer Nature Experiments [experiments.springernature.com]

- 20. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of this compound-N7-Guanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxyestradiol: An Endogenous Carcinogen - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 4-hydroxyestradiol (4-OHE2), a catechol metabolite of estradiol, and its role as an endogenous carcinogen. Excessive exposure to estrogens is a significant risk factor for hormone-sensitive cancers, particularly breast cancer.[1][2] While the proliferative effects of estrogens mediated by the estrogen receptor (ER) are well-established, there is substantial evidence for an ER-independent mechanism of carcinogenicity driven by estrogen metabolism.[1][2] The formation of catechol estrogens, such as 4-OHE2, and their subsequent oxidation to reactive quinones, represents a critical pathway in hormonal carcinogenesis.[1][2] This document details the metabolic activation of 4-OHE2, its mechanisms of genotoxicity through DNA adduction and the generation of reactive oxygen species (ROS), and the associated signaling pathways implicated in cellular transformation and cancer progression. Furthermore, this guide presents key quantitative data, detailed experimental protocols for studying 4-OHE2, and visual representations of the core biological processes.

Metabolism and Activation of this compound

Estradiol (E2) is metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver but also in extrahepatic tissues like the mammary glands.[3][4][5] A key enzyme in the carcinogenic activation of estradiol is CYP1B1, which catalyzes the 4-hydroxylation of E2 to form 4-OHE2.[1][3][6][7][8] This pathway is considered more genotoxic than the alternative 2-hydroxylation pathway that produces 2-hydroxyestradiol (2-OHE2).[1][9] Polymorphisms in the CYP1B1 gene can affect the rate of 4-OHE2 formation and may influence an individual's susceptibility to hormonal cancers.[10]

Once formed, 4-OHE2 can be detoxified through O-methylation by catechol-O-methyltransferase (COMT) to the less reactive 4-methoxyestradiol (4-MeOE2).[3] However, an imbalance in estrogen metabolism, with high CYP1B1 activity and/or low COMT activity, can lead to an accumulation of 4-OHE2.[1][11] This catechol estrogen is then further oxidized to estradiol-3,4-semiquinone and subsequently to the highly reactive estradiol-3,4-quinone (E2-3,4-Q).[1][3][11] This quinone is considered the ultimate carcinogenic metabolite of estradiol.[1][12]

Mechanisms of Carcinogenesis

4-OHE2 contributes to carcinogenesis through two primary, interconnected mechanisms: the formation of DNA adducts and the generation of reactive oxygen species (ROS).

DNA Adduct Formation

The highly electrophilic estradiol-3,4-quinone (E2-3,4-Q) can covalently bind to DNA, forming unstable depurinating adducts.[1][12][13][14][15] The primary adducts formed are 4-OHE2-N7-guanine (4-OHE2-N7-Gua) and 4-OHE2-N3-adenine (4-OHE2-N3-A).[1][12][14] These adducts are unstable and are readily lost from the DNA backbone, creating apurinic sites.[1][15] The resulting gaps in the DNA can lead to error-prone DNA repair, resulting in mutations that can initiate cancer.[12][14] Studies have shown that E2-3,4-Q is significantly more reactive with DNA than its 2-hydroxy counterpart, estradiol-2,3-quinone.[16] Elevated levels of these depurinating adducts have been detected in the urine of breast cancer patients.[1][13]

Reactive Oxygen Species (ROS) Generation

4-OHE2 and its semiquinone metabolite can undergo redox cycling, a process that generates a significant amount of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals.[1][11][17][18] This process is catalyzed by flavin-containing oxidoreductases and requires reducing equivalents like NADPH.[17][18] Excessive ROS production leads to oxidative stress, which can damage cellular macromolecules, including DNA, lipids, and proteins.[1][17] A common form of oxidative DNA damage is the formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine (8-oxo-dG).[1] ROS can also act as second messengers, activating signaling pathways that promote cell proliferation and survival, further contributing to the carcinogenic process.[19][20]

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A liquid chromatography–mass spectrometry method for the quantitative analysis of urinary endogenous estrogen metabolites | Springer Nature Experiments [experiments.springernature.com]

- 5. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 7. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of this compound-N7-Guanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. lab.moffitt.org [lab.moffitt.org]

- 14. abcam.cn [abcam.cn]

- 15. academic.oup.com [academic.oup.com]

- 16. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

The Biological Significance of Catechol Estrogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol estrogens, the hydroxylated metabolites of estradiol and estrone, represent a critical juncture in estrogen metabolism, diverging into pathways with profoundly different physiological and pathological consequences. This technical guide provides an in-depth exploration of the biological significance of these compounds, focusing on their dual role as signaling molecules and precursors to genotoxic agents. We will delve into their metabolic pathways, interactions with estrogen receptors, and their implications in carcinogenesis, particularly in hormone-dependent cancers. This guide is intended to serve as a comprehensive resource, consolidating quantitative data, detailed experimental methodologies, and visual representations of key processes to aid researchers and drug development professionals in this complex field.

Introduction

Estrogens, primarily 17β-estradiol (E2) and estrone (E1), are pivotal in regulating a vast array of physiological processes. Their biological effects are not solely dictated by the parent hormones but are also significantly influenced by their metabolic products. Among the most important of these are the catechol estrogens, formed through hydroxylation at the C-2 or C-4 position of the aromatic A-ring. The two main classes of catechol estrogens are the 2-hydroxyestrogens (e.g., 2-hydroxyestradiol, 2-OHE2) and the 4-hydroxyestrogens (e.g., 4-hydroxyestradiol, 4-OHE2).

The biological significance of catechol estrogens lies in their dual nature. They can act as estrogens, binding to estrogen receptors (ERs) and eliciting hormonal responses. However, they are also chemically reactive molecules that can be oxidized to semiquinones and quinones, which are potent electrophiles capable of causing cellular damage. This duality places catechol estrogens at a metabolic crossroads, where the balance between their formation and detoxification can profoundly impact cellular health and disease, most notably in the context of cancer initiation and progression.

Metabolism of Catechol Estrogens

The metabolic fate of catechol estrogens is a key determinant of their biological activity. The two primary pathways are O-methylation, a detoxification route, and oxidation, which can lead to the formation of harmful reactive species.

Formation of Catechol Estrogens

Catechol estrogens are formed from estradiol and estrone primarily by the action of cytochrome P450 (CYP) enzymes, with CYP1A1 and CYP1B1 being the major isoforms involved.[1] CYP1A1 predominantly catalyzes 2-hydroxylation, while CYP1B1 favors 4-hydroxylation.[1] The relative expression and activity of these enzymes can influence the ratio of 2-hydroxyestrogens to 4-hydroxyestrogens, a factor that may have significant implications for cancer risk.[2]

O-Methylation by Catechol-O-Methyltransferase (COMT)

A crucial detoxification pathway for catechol estrogens is O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT).[3][4] COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol estrogen, forming methoxyestrogens (e.g., 2-methoxyestradiol, 4-methoxyestrone).[5] This modification blocks the subsequent oxidation to reactive quinones and reduces their estrogenic activity.[4][6] Genetic polymorphisms in the COMT gene that result in lower enzyme activity have been associated with an increased risk of breast cancer, highlighting the protective role of this pathway.[7]

Oxidation to Semiquinones and Quinones

In the absence of efficient methylation, catechol estrogens can be oxidized to semiquinones and subsequently to highly reactive quinones.[5][8] This oxidation can be catalyzed by various enzymes, including peroxidases and CYPs, and can also occur non-enzymatically in the presence of metal ions like copper.[9][10] The resulting quinones, particularly the 3,4-quinones derived from 4-hydroxyestrogens, are potent electrophiles that can react with cellular macromolecules, including DNA.[11][12][13]

Signaling Pathways and Molecular Interactions

The biological effects of catechol estrogens are mediated through both receptor-dependent and receptor-independent mechanisms.

Estrogen Receptor Binding

Catechol estrogens retain the ability to bind to estrogen receptors (ERα and ERβ), although their affinity is generally lower than that of estradiol.[14][15] 4-Hydroxyestrogens typically exhibit higher binding affinity and estrogenic potency compared to their 2-hydroxylated counterparts.[5][16] The introduction of the 2-hydroxy group often leads to a modest reduction in receptor affinity compared to the parent estrogen.[14][17] The binding of catechol estrogens to ERs can trigger the classical genomic signaling pathway, leading to the regulation of gene expression.

Table 1: Estrogen Receptor Binding Affinities of Selected Estrogens and Catechol Estrogens

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) |

| 17β-Estradiol (E2) | ERα | 100 |

| ERβ | 100 | |

| Estrone (E1) | ERα | 11 ± 8 |

| 2-Hydroxyestradiol (2-OHE2) | ERα, ERβ | High, similar to 4-OHE2 |

| This compound (4-OHE2) | ERα, ERβ | High, similar to 2-OHE2 |

| 2-Hydroxyestrone (2-OHE1) | ERα | Preferential binding over ERβ |

| 2-Methoxyestradiol (2-MeOE2) | ERα, ERβ | Retains rather high affinity |

| 4-Methoxyestradiol (4-MeOE2) | ERα, ERβ | Retains rather high affinity |

Note: Data compiled from multiple sources.[15] Relative binding affinities can vary depending on the experimental system.

Genotoxicity: DNA Adduct Formation and Oxidative Stress

A critical aspect of catechol estrogen biology is their ability to cause genotoxicity, primarily through two mechanisms: the formation of DNA adducts and the generation of reactive oxygen species (ROS).

Catechol estrogen quinones, particularly the 3,4-quinones, are highly reactive electrophiles that can covalently bind to DNA, forming adducts.[12][18][19] The primary targets for adduction are the N7 position of guanine and the N3 position of adenine.[12][18] These adducts are often unstable and can be released from the DNA backbone, creating apurinic sites.[18][19] The subsequent error-prone repair of these apurinic sites can lead to mutations, providing a direct mechanism for cancer initiation.[11][18] Studies have shown that the levels of these depurinating DNA adducts are elevated in women with breast cancer.[20]

The redox cycling between catechol estrogen semiquinones and quinones can generate ROS, including superoxide radicals and hydrogen peroxide.[8][10][17] This process can be catalyzed by enzymes such as cytochrome P450 reductase.[8] The overproduction of ROS leads to oxidative stress, which can damage cellular components, including DNA, lipids, and proteins. Oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine, is a well-established mutagenic lesion.[7][9]

Diagram 1: Metabolic Pathways of Catechol Estrogens

Caption: Metabolic fate of catechol estrogens leading to detoxification or genotoxicity.

Pathophysiological Significance

The balance between the protective and damaging pathways of catechol estrogen metabolism is critical in determining their ultimate biological impact. An imbalance favoring the formation of reactive quinones is strongly implicated in the etiology of hormone-related cancers.

Carcinogenesis

A substantial body of evidence links elevated levels of 4-hydroxyestrogens and their quinone-derived DNA adducts to an increased risk of breast cancer.[2][18][20][21] The genotoxic effects of these metabolites are considered a key mechanism of tumor initiation, independent of the proliferative effects mediated by estrogen receptor signaling.[18][20] Conversely, the 2-hydroxylation pathway is often considered less carcinogenic, and the resulting 2-methoxyestradiol has even been shown to have antiproliferative and anti-angiogenic properties.[3][4] Therefore, the ratio of 2-hydroxyestrogens to 4-hydroxyestrogens is being investigated as a potential biomarker for breast cancer risk.[2]

The carcinogenic potential of catechol estrogens is not limited to breast cancer. Evidence suggests their involvement in other hormone-sensitive malignancies, including prostate, endometrial, and ovarian cancers.[11][18][22] The fundamental mechanisms of genotoxicity through DNA adduction and oxidative stress are likely to be relevant in these tissues as well.

Neuroendocrine and Neuroprotective Roles

Catechol estrogens also play a role in the central nervous system. They are present in the brain and can influence neuroendocrine regulation.[23][24] There is also emerging evidence for a neuroprotective role of estrogens and their metabolites.[25][26][27][28][29][30] Estrogens have been shown to have antioxidant properties and can modulate signaling pathways involved in neuronal survival.[25][30] The catechol structure of these metabolites may contribute to their antioxidant capacity.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological significance of catechol estrogens.

Measurement of Catechol Estrogens

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a sensitive and specific method for the quantification of catechol estrogens and their metabolites in biological samples.[21]

-

Sample Preparation: Biological samples (e.g., urine, plasma, tissue homogenates) are typically subjected to enzymatic hydrolysis (to measure total estrogens) followed by solid-phase or liquid-liquid extraction to isolate the estrogen fraction.

-

Chromatographic Separation: The extracted estrogens are separated on a reverse-phase HPLC column.

-

Electrochemical Detection: The eluting catechol estrogens are detected by an electrochemical detector, which offers high sensitivity for these easily oxidizable compounds.

Estrogen Receptor Binding Assay

Competitive Radioligand Binding Assay: This assay is used to determine the binding affinity of catechol estrogens for estrogen receptors.[4][11][18][20]

-

Reagents: Recombinant human ERα and ERβ or rat uterine cytosol, [³H]-estradiol (radioligand), and unlabeled catechol estrogens (competitors).

-

Procedure: A fixed concentration of [³H]-estradiol is incubated with the estrogen receptor preparation in the presence of increasing concentrations of the unlabeled catechol estrogen.

-

Detection: The amount of bound radioligand is measured by liquid scintillation counting.

-

Data Analysis: A competition curve is generated, and the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) is calculated. This is used to determine the relative binding affinity.

Diagram 2: Workflow for Estrogen Receptor Competitive Binding Assay